4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine
Overview
Description
4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine is a useful research compound. Its molecular formula is C8H10N2O3S and its molecular weight is 214.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
Reissert-Kaufmann-type Reaction : The reaction involving substituted N-methoxy-4-nitropyridinium methylsulfates, including 4-methoxy-6-methyl-2-(methylthio)-3-nitropyridine, leads to the production of 2-cyano-4-nitropyridines. This provides a novel route for preparing nitropyridinecarboxylic acids from pyridine homologues (Matsumura, Ariga, & Ohfuji, 1970).
Oxidative Methylamination : This process involves dehydro-methylamination in a solution of potassium permanganate in liquid methylamine, applicable to nitropyridine derivatives including this compound (Szpakiewicz & Wolniak, 1999).
X-Ray and Spectroscopic Analysis : Structural analysis and spectroscopic studies of derivatives, such as 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile, provide insights into their molecular structure and properties (Jukić et al., 2010).
Pharmaceutical Research
- Histamine H2-Receptor Antagonists : Research on derivatives of 2-amino-3-nitropyridine, which is structurally related to this compound, has been conducted to explore their potential as histamine H2-receptor antagonists. This includes studying the impact of different substituents on pharmacological activity (Agrawal, Tang, Wolowyk, & Knaus, 1988).
Properties
IUPAC Name |
4-methoxy-6-methyl-2-methylsulfanyl-3-nitropyridine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3S/c1-5-4-6(13-2)7(10(11)12)8(9-5)14-3/h4H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISYXCVKTDGNPKE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC)[N+](=O)[O-])OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501235277 | |
Record name | 4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501235277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
179056-95-2 | |
Record name | 4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179056-95-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methoxy-6-methyl-2-(methylthio)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501235277 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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